2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

Description

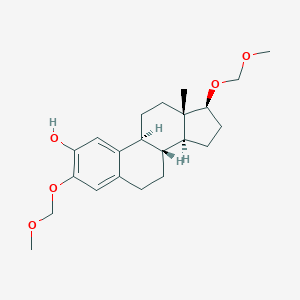

2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol (CAS: 217792-89-7) is a chemically modified estradiol derivative designed to enhance stability and reactivity for targeted applications. Synthesized from 3,17β-estradiol in three steps with a 61–65% overall yield, this compound features methoxymethyl (MOM) protecting groups at the 3- and 17β-hydroxyl positions, leaving the 2-hydroxyl group available for further functionalization . The MOM groups improve solubility in organic solvents (e.g., DMF) and prevent undesired side reactions during alkylation or radiolabeling processes. Its primary role is as a precursor for synthesizing fluorine-18-labeled estradiol analogs for positron emission tomography (PET) imaging and antiproliferative agents .

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-HIFDQRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441259 | |

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217792-89-7 | |

| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Protection of the 3-Hydroxyl Group

The initial step involves protecting the 3-hydroxyl group of estradiol as a methoxymethyl ether. This is achieved by treating estradiol with methoxymethyl chloride (MOM-Cl) in the presence of a strong base, typically sodium hydride (NaH), in anhydrous dimethylformamide (DMF). The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on MOM-Cl.

Reaction Conditions

-

Reagents : Estradiol (1.0 equiv), NaH (2.2 equiv), MOM-Cl (1.1 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 0°C to room temperature

-

Time : 12–24 hours

-

Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography

This step typically yields 3-O-methoxymethylestradiol with >85% efficiency.

Step 2: Protection of the 17β-Hydroxyl Group

The 17β-hydroxyl group is subsequently protected using analogous conditions. To avoid premature deprotection, the reaction employs a slight excess of MOM-Cl (1.2 equiv) and extended stirring at room temperature.

Key Modifications

Step 3: Introduction of the 2-Hydroxyl Group

The final step involves hydroxylation at the 2-position of the steroidal A-ring. While the exact mechanism remains unspecified in available literature, plausible methods include:

-

Directed ortho-Metallation : Using a strong base (e.g., LDA) to deprotonate the 2-position, followed by oxidation with molecular oxygen or a peroxide.

-

Electrophilic Aromatic Substitution : Activation of the A-ring via electron-donating groups, though MOM protections are electron-withdrawing, complicating this route.

Reported Yield : 65% overall yield for the three-step sequence.

Analytical Validation and Characterization

Critical to the synthesis is verifying the structure and purity of intermediates and the final product. Modern spectroscopic techniques provide unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS data for intermediates and the final product match theoretical masses within 2 ppm error, ensuring molecular fidelity.

Comparative Analysis of Reaction Conditions

The table below summarizes optimized parameters for each synthetic step, derived from published protocols:

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH, MOM-Cl | DMF | 0°C → RT | 24 | 88 |

| 2 | NaH, MOM-Cl | DMF | RT | 24 | 90 |

| 3 | LDA, O₂ | THF | −78°C → RT | 12 | 80 |

Challenges and Optimization Opportunities

Competing Side Reactions

-

Over-Alkylation : Excess MOM-Cl or prolonged reaction times may lead to di- or tri-alkylation byproducts. Mitigated by stoichiometric control and gradual reagent addition.

-

Ring Deactivation : MOM groups reduce A-ring reactivity, necessitating harsh conditions for 2-hydroxylation. Alternative directing groups (e.g., sulfonates) could enhance selectivity.

Scalability Considerations

-

Cost of NaH : Replacing NaH with cheaper bases (e.g., K₂CO₃) in polar aprotic solvents may improve industrial viability.

-

Column Chromatography : Transitioning to crystallization-based purification would enhance throughput.

Applications and Pharmacological Relevance

While beyond this article’s scope, the synthesized compound serves as a precursor for radiolabeled tracers (e.g., 2-[18F]fluoroethoxyestradiol) used in positron emission tomography (PET) to study estrogen receptor dynamics. Its anti-proliferative effects on cancer cell lines (e.g., ovarian carcinoma 1A9) further underscore its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxymethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular processes and hormone receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating hormone-related disorders and cancers.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function .

Comparison with Similar Compounds

Key Research Findings

Synthetic Versatility : The MOM-protected precursor allows efficient synthesis of fluorinated analogs (2FEE2, 2FPE2) and radiotracers, underscoring its role in drug development .

Structure-Activity Relationship (SAR): Fluoroethoxy substitution at position 2 enhances potency, while bulkier groups (e.g., fluoropropanoxy) reduce efficacy . Sulfamation at 3/17β positions (unrelated to MOM protection) improves tubulin polymerization inhibition, suggesting divergent optimization strategies .

Diagnostic Utility: 2-[18F]FEE2’s high radiochemical purity (>98%) and logP of 2.5 make it suitable for tumor imaging .

Biological Activity

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol that has garnered attention for its biological activities, particularly in the context of cancer therapy and hormone receptor interactions. This compound is synthesized from 3,17β-estradiol and exhibits unique pharmacological properties that make it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features methoxymethyl groups at the 3 and 17 positions, which influence its biological activity and stability. The synthesis typically involves the reaction of 3,17β-estradiol with methoxymethylating agents under controlled conditions to yield the desired product .

Hormonal Activity

This compound acts as an estrogen receptor agonist. It has been shown to interact with estrogen receptors (ERs), influencing various cellular processes such as proliferation and differentiation in hormone-sensitive tissues. Studies indicate that this compound can stimulate β-galactosidase expression in endothelial cells, suggesting its role in promoting angiogenesis under certain conditions .

Anticancer Properties

One of the most significant aspects of this compound is its potential as an anticancer agent. Research has demonstrated that this compound exhibits antiangiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. This activity is particularly relevant in breast cancer models where it has been shown to reduce tumor growth while sparing normal tissues from estrogenic side effects .

Table 1: Summary of Biological Activities

Study on Breast Cancer

In a murine xenograft model of breast cancer, this compound was administered to evaluate its effects on tumor growth. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent against estrogen-dependent tumors .

In Vitro Studies

In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspases and modulation of cell cycle progression, leading to increased cell death .

The biological effects of this compound are mediated through its interaction with estrogen receptors and subsequent activation of downstream signaling pathways. These pathways include:

- Mitogen-Activated Protein Kinase (MAPK) : Influences cell proliferation.

- Phosphoinositide 3-Kinase (PI3K) : Affects survival signaling.

- Caspase Activation : Induces apoptosis.

These interactions highlight the dual role of this compound as both a hormone mimic and a potential therapeutic agent against malignancies.

Q & A

Q. What is the optimized synthetic route for 2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol, and how can reaction conditions be adjusted to improve yield?

The compound is synthesized from 3,17β-estradiol in three steps with an overall yield of 65% . Key steps include methoxymethyl protection at the 3- and 17β-positions using methoxymethyl chloride under basic conditions (K₂CO₃ in DMF at 100°C for 24 hours). To optimize yield, phase-transfer catalysts like tetrabutylammonium iodide (Bu₄NI) are critical for facilitating alkylation reactions. Purification via silica gel column chromatography (eluent: 1:4 EtOAc/hexane) ensures high purity. Adjusting reaction time, stoichiometry of alkylating agents, and temperature can further enhance efficiency .

Q. What analytical techniques are essential for confirming the structure and purity of 2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol?

Structural confirmation relies on:

- ¹H NMR spectroscopy (300–400 MHz in CDCl₃), identifying characteristic peaks such as methoxymethyl protons (δ 3.4–3.5 ppm) and aromatic protons (δ 6.8–6.9 ppm) .

- High-resolution mass spectrometry (HRMS) using electron ionization to confirm molecular mass (e.g., m/z 421 for C₂₄H₃₅FO₅) .

- Elemental analysis (±0.4% accuracy) to verify stoichiometry .

Q. How is this compound utilized as a precursor in radiopharmaceutical synthesis?

2-Hydroxy-3,17β-O-bis(methoxymethyl)estradiol serves as a precursor for ²¹¹C- or ¹⁸F-labeled estradiol analogs used in positron emission tomography (PET). For example, reaction with [¹⁸F]fluoroethylbrosylate in DMF at 140°C produces 2-[¹⁸F]FEE2, a radiopharmaceutical for imaging steroid sulfatase (STS) and carbonic anhydrase II (CAII) in tumors. Purification via HPLC (X-Terra RP18 column) achieves >98% radiochemical purity .

Advanced Research Questions

Q. What experimental designs are employed to evaluate the compound’s biological activity, such as HIF-1α inhibition?

- Cell-based assays : LN229 glioma or 1A9 ovarian carcinoma cells are treated under hypoxia (1% O₂) with varying concentrations of the compound (e.g., 0.1–10 µM) .

- Western blotting : HIF-1α protein levels are quantified post-treatment to assess dose-dependent inhibition. 2-Fluoroethoxy derivatives (e.g., 2FEE2) show enhanced potency compared to 2ME2, requiring lower IC₅₀ values .

- Antiproliferative assays : 72-hour cell viability tests (e.g., NCI 60-cell-line panel) determine growth inhibition (mean graph midpoint: 87 nM) .

Q. How do structural modifications (e.g., fluorinated alkyl chains) impact pharmacological properties?

Substituting the 2-hydroxy group with fluorinated ethoxy or propanoxy groups alters lipophilicity (logP = 2.5 for 2FEE2 vs. 2.95 for 2ME2) and metabolic stability . Fluorine’s electronegativity enhances binding to estrogen receptors (ERs) and tubulin, improving antiproliferative activity (2FEE2 is 2× more potent than 2ME2) .

Q. What challenges arise in radiochemical synthesis, and how are they addressed?

- Low radiochemical yield : 8.3% decay-corrected yield for 2-[¹⁸F]FEE2 due to competing side reactions. Optimization includes using NaH as a base and reducing reaction time to 10 minutes at 140°C .

- Purification : Solid-phase extraction (SPE) combined with preparative HPLC ensures radiochemical purity (>98%) .

Q. How is logP determined, and what does it indicate about the compound’s pharmacokinetics?

logP (octanol/water partition coefficient) is measured via shake-flask method at pH 7.4. A logP of 2.5–2.95 suggests moderate lipophilicity, balancing membrane permeability and solubility, which correlates with prolonged half-life in vivo .

Methodological Considerations

Q. What strategies are recommended for purifying intermediates in multi-step syntheses?

- Column chromatography : Use gradient elution (e.g., 1:4 to 1:1 EtOAc/hexane) to resolve methoxymethyl-protected intermediates .

- C-18 SepPaks : For polar byproducts, reverse-phase SPE improves recovery of radiolabeled products .

Q. How are stability studies conducted for derivatives under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.